molecular formula C16H18O2 B8553471 1-Phenyl-3-(3-methoxyphenyl)-1-propanol

1-Phenyl-3-(3-methoxyphenyl)-1-propanol

Cat. No.: B8553471
M. Wt: 242.31 g/mol
InChI Key: RZIDGSUSLLLLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-(3-methoxyphenyl)-1-propanol is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1-phenylpropan-1-ol

InChI

InChI=1S/C16H18O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-9,12,16-17H,10-11H2,1H3

InChI Key

RZIDGSUSLLLLFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCC(C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzaldehyde (920 μl, 9 mmol) in dry THF (20 mL) was added slowly a solution of 2-(3-methoxyphenyl) ethylmagnesium bromide prepared from 2-(3-methoxyphenyl) ethyl bromide (2.1 g. 9.77 mmol) and magnesium (300 mg, 12 mmol). The mixture was stirred at room temperature for ½ hour then quenched with saturated NH4Cl. The mixture was then extracted into EtOAc, washed with H2O, dried (Na2SO4), filtered and concentrated in vacuo, then purified by silica gel chromatography (30% EtOAc/Hexane) to provide the desired product as a colorless viscous oil.
Quantity
920 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Two

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